1-(2,4-dichlorobenzyl)-3-hydroxy-1,3-dihydro-3,3'-(1'H,2H)-bisindol-2-one
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Overview
Description
1’-(2,4-Dichlorobenzyl)-3’-hydroxy-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one is a complex organic compound characterized by its unique structure, which includes a dichlorobenzyl group and a biindole core
Preparation Methods
The synthesis of 1’-(2,4-dichlorobenzyl)-3’-hydroxy-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one typically involves multiple steps, starting with the preparation of the dichlorobenzyl precursor. One common method involves the reaction of 2,4-dichlorobenzyl chloride with a suitable nucleophile under phase transfer catalysis conditions to form the intermediate 2,4-dichlorobenzyl alcohol . This intermediate can then undergo further reactions to form the final biindole structure. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often utilizing catalysts and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
1’-(2,4-Dichlorobenzyl)-3’-hydroxy-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reagents and conditions used.
Reduction: The compound can be reduced to form different derivatives, potentially altering its biological activity.
Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with modified properties.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug development and biochemical studies.
Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1’-(2,4-dichlorobenzyl)-3’-hydroxy-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one exerts its effects is not fully understood. it is believed to involve interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in cellular pathways. For example, its antimicrobial activity may be related to the disruption of bacterial cell membranes or inhibition of essential enzymes .
Comparison with Similar Compounds
When compared to other similar compounds, 1’-(2,4-dichlorobenzyl)-3’-hydroxy-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one stands out due to its unique combination of a dichlorobenzyl group and a biindole core. Similar compounds include:
2,4-Dichlorobenzyl alcohol: Known for its antiseptic properties and use in throat lozenges.
Di-2,4-dichlorobenzyltin complexes: Studied for their anticancer activity.
Properties
Molecular Formula |
C23H16Cl2N2O2 |
---|---|
Molecular Weight |
423.3 g/mol |
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-3-hydroxy-3-(1H-indol-3-yl)indol-2-one |
InChI |
InChI=1S/C23H16Cl2N2O2/c24-15-10-9-14(19(25)11-15)13-27-21-8-4-2-6-17(21)23(29,22(27)28)18-12-26-20-7-3-1-5-16(18)20/h1-12,26,29H,13H2 |
InChI Key |
XRIXWQUXAASILV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)C3(C4=CC=CC=C4N(C3=O)CC5=C(C=C(C=C5)Cl)Cl)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3(C4=CC=CC=C4N(C3=O)CC5=C(C=C(C=C5)Cl)Cl)O |
Origin of Product |
United States |
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